REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]([NH:8][NH:9]C(OC(C)(C)C)=O)=[O:7])=[CH:4][CH:3]=[N:2]1.Cl>CO>[S:1]1[C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=[N:2]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under argon for 18 hours (overnight)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After this time, the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow coloured solid
|
Type
|
WASH
|
Details
|
eluting initially with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The NH3/MeOH fractions were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow coloured solid in 217 mg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |